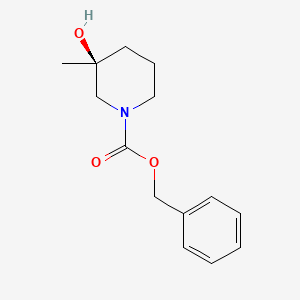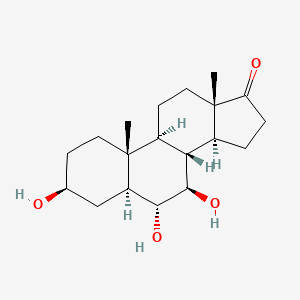![molecular formula C8H9ClN4 B3034725 4-Chloro-1-isopropyl-1H-pyrazolo[3,4-D]pyrimidine CAS No. 21254-15-9](/img/structure/B3034725.png)
4-Chloro-1-isopropyl-1H-pyrazolo[3,4-D]pyrimidine
Overview
Description
“4-Chloro-1-isopropyl-1H-pyrazolo[3,4-D]pyrimidine” is a derivative of the 1H-pyrazolo[3,4-d]pyrimidine class of compounds . These compounds have been synthesized and studied for their potential as anticancer agents, specifically as inhibitors of the epidermal growth factor receptor (EGFR) .
Synthesis Analysis
The synthesis of 1H-pyrazolo[3,4-d]pyrimidine derivatives involves a series of chemical reactions . For instance, a solution of 4,6-dichloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine and aniline in absolute ethanol was heated under reflux for 6 hours, then the solvent was evaporated under reduced pressure .
Scientific Research Applications
- Application : Researchers have explored pyrazolo[3,4-d]pyrimidine derivatives as potential CDK2 inhibitors. These compounds selectively target tumor cells and show promise in inhibiting cancer cell proliferation .
- Application : A set of pyrazolo[3,4-d]pyrimidines with different substituents at positions N1, C4, and C6 were evaluated for antibacterial activity. These compounds demonstrated activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria .
- Application : Pyrazolo[3,4-d]pyrimidine derivatives were tested against cancer cell lines (e.g., MCF-7, HCT-116, HepG-2). Most compounds exhibited superior cytotoxic activity against MCF-7 and HCT-116 cells .
Cancer Research and CDK2 Inhibition
Antibacterial Activity
Cytotoxicity in Cancer Cells
Mechanism of Action
Target of Action
The primary target of 4-Chloro-1-isopropyl-1H-pyrazolo[3,4-D]pyrimidine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, particularly the transition from the G1 phase to the S phase .
Mode of Action
4-Chloro-1-isopropyl-1H-pyrazolo[3,4-D]pyrimidine interacts with CDK2 by inhibiting its activity . This compound acts as a bioisostere of adenine and retains the main interactions of ATP at the kinase domain . The inhibition of CDK2 leads to a halt in the cell cycle progression, thereby preventing the proliferation of cells .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle progression pathway . By inhibiting CDK2, this compound prevents the phosphorylation of key proteins required for the transition from the G1 phase to the S phase of the cell cycle . This results in the arrest of the cell cycle, thereby inhibiting the proliferation of cells .
Pharmacokinetics
In silico admet studies and drug-likeness studies using a boiled egg chart showed suitable pharmacokinetic properties .
Result of Action
The inhibition of CDK2 by 4-Chloro-1-isopropyl-1H-pyrazolo[3,4-D]pyrimidine results in significant alterations in cell cycle progression, in addition to apoptosis induction within cells . This compound showed superior cytotoxic activities against MCF-7 and HCT-116 with IC 50 range (45–97 nM) and (6–99 nM), respectively .
Action Environment
The action, efficacy, and stability of 4-Chloro-1-isopropyl-1H-pyrazolo[3,4-D]pyrimidine can be influenced by various environmental factors. For instance, the compound should be stored in an inert atmosphere at temperatures between -20°C and 8°C to maintain its stability . .
properties
IUPAC Name |
4-chloro-1-propan-2-ylpyrazolo[3,4-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN4/c1-5(2)13-8-6(3-12-13)7(9)10-4-11-8/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNXAKDCMFRBGIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=C(C=N1)C(=NC=N2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-1-isopropyl-1H-pyrazolo[3,4-D]pyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8-Azabicyclo[3.2.1]octan-2-ol hydrochloride](/img/structure/B3034642.png)

![8-Azabicyclo[3.2.1]octan-2-one hydrochloride](/img/structure/B3034647.png)
![Bis(1,4-dioxa-9-azadispiro[4.1.4.3]tetradecane) oxalic acid](/img/structure/B3034648.png)


![6-[(2-Aminoethyl)amino]pyridine-3-carbonitrile](/img/structure/B3034655.png)
![2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B3034658.png)


![3,5-dimethyl-4-[(E)-phenyldiazenyl]phenol](/img/structure/B3034662.png)


![[2-(Cyclopentylthio)ethyl]amine](/img/structure/B3034665.png)